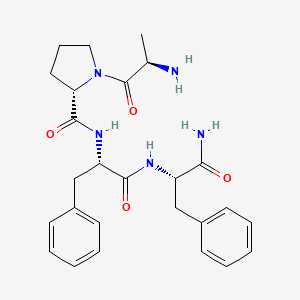

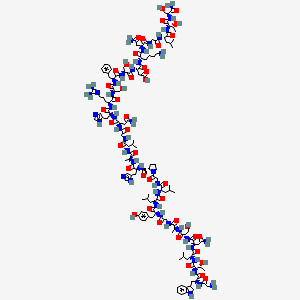

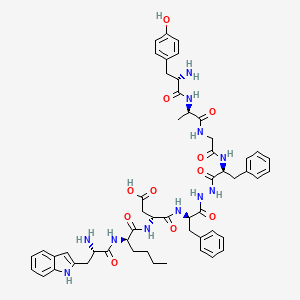

H-Ala-Pro-Phe-Phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Ala-Pro-Phe-Phe-NH2 ist eine Peptidverbindung, die aus den Aminosäuren Alanin, Prolin, Phenylalanin und Phenylalanin besteht und eine Amidgruppe am C-Terminus aufweist. Diese Verbindung gehört zu einer Klasse von Peptiden, die für ihre Fähigkeit bekannt sind, sich zu Nanostrukturen selbst zu assemblieren, was erhebliche Auswirkungen auf verschiedene Bereiche wie Nanomedizin, Wirkstoffabgabe und Biomaterialien hat .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von H-Ala-Pro-Phe-Phe-NH2 erfolgt typischerweise mittels Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die initiale Aminosäure (Alanin) wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure (Prolin) wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für die restlichen Aminosäuren (Phenylalanin und Phenylalanin) wiederholt.

Abspaltung und Entschützung: Das fertige Peptid wird vom Harz abgespalten, und alle Schutzgruppen werden entfernt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Konsistenz zu erhöhen. Darüber hinaus werden Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Phenylalaninresten stattfinden, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können jede oxidierte Form des Peptids angreifen.

Substitution: Substitutionsreaktionen können an der Amidgruppe oder den Seitenketten der Aminosäuren auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Phenylalaninresten zur Bildung von Chinonen führen, während die Reduktion diese Chinone wieder zu Phenylalanin zurückführen kann .

Analyse Chemischer Reaktionen

Types of Reactions

H-Ala-Pro-Phe-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

Reduction: Reduction reactions can target any oxidized forms of the peptide.

Substitution: Substitution reactions can occur at the amide group or the side chains of the amino acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can revert these quinones back to phenylalanine .

Wissenschaftliche Forschungsanwendungen

H-Ala-Pro-Phe-Phe-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Selbstassemblierung und Interaktionen von Peptiden verwendet.

Biologie: Das Peptid wird auf seine Rolle bei der zellulären Signalübertragung und Protein-Interaktionen untersucht.

Industrie: Das Peptid wird bei der Entwicklung von Biomaterialien und Nanostrukturen für verschiedene industrielle Anwendungen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, sich zu Nanostrukturen selbst zu assemblieren. Diese Selbstassemblierung wird durch nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und π-π-Stapelung zwischen den Phenylalaninresten angetrieben. Diese Wechselwirkungen ermöglichen es dem Peptid, stabile Nanostrukturen zu bilden, die Wirkstoffe oder andere therapeutische Mittel einkapseln und abgeben können .

Wirkmechanismus

The mechanism of action of H-Ala-Pro-Phe-Phe-NH2 involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenylalanine residues. These interactions allow the peptide to form stable nanostructures that can encapsulate and deliver drugs or other therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Phe-Phe-OH: Ein ähnliches Peptid mit nur zwei Phenylalaninresten.

Boc-Phe-Phe-OH: Eine geschützte Form des Diphenylalaninpeptids.

Boc-Phe-Phe-OMe: Eine weitere geschützte Form mit einer Methoxygruppe

Eindeutigkeit

H-Ala-Pro-Phe-Phe-NH2 ist aufgrund seiner spezifischen Sequenz und der Anwesenheit einer Amidgruppe am C-Terminus einzigartig. Diese Struktur ermöglicht einzigartige Selbstassembliereigenschaften und Interaktionen, die bei anderen ähnlichen Peptiden nicht beobachtet werden. Die Anwesenheit von Prolin führt auch zu einer Knickstelle in der Peptidkette, was die Gesamtkonformation und das Selbstassemblierungsverhalten beeinflussen kann .

Eigenschaften

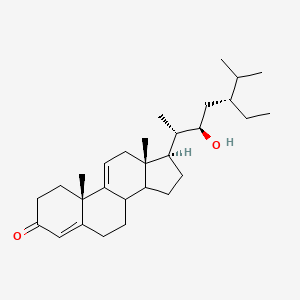

Molekularformel |

C26H33N5O4 |

|---|---|

Molekulargewicht |

479.6 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H33N5O4/c1-17(27)26(35)31-14-8-13-22(31)25(34)30-21(16-19-11-6-3-7-12-19)24(33)29-20(23(28)32)15-18-9-4-2-5-10-18/h2-7,9-12,17,20-22H,8,13-16,27H2,1H3,(H2,28,32)(H,29,33)(H,30,34)/t17-,20+,21+,22+/m1/s1 |

InChI-Schlüssel |

PYBNVPBCTAEKPN-MNAPGUCWSA-N |

Isomerische SMILES |

C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N |

Kanonische SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)

![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)

![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)

![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)

![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)

![H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)